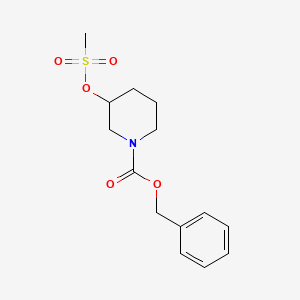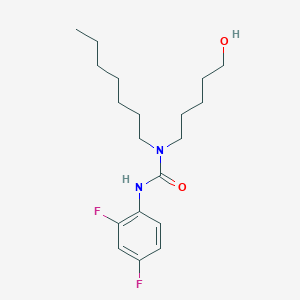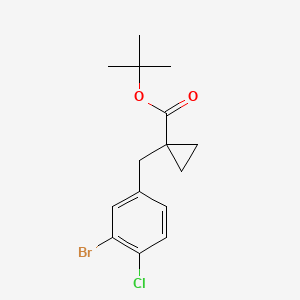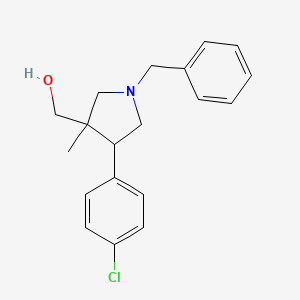![molecular formula C13H20BrN3O B8653831 2-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]ethanol](/img/structure/B8653831.png)
2-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]ethanol is a chemical compound with the molecular formula C12H17BrN2O It is characterized by the presence of a bromopyridine moiety attached to an azepane ring, which is further linked to an ethanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]ethanol typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 6-position.
Formation of Azepane Ring: The brominated pyridine is then reacted with an appropriate amine to form the azepane ring.
Attachment of Ethanol Group: Finally, the azepane derivative is reacted with an ethanol derivative to introduce the ethanol group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromopyridine moiety can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Pyridine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]ethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can facilitate binding to specific sites, while the azepane ring and ethanol group can influence the compound’s overall pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[1-(6-Chloropyridin-2-yl)azepan-4-ylamino]ethanol: Similar structure but with a chlorine atom instead of bromine.
2-[1-(6-Fluoropyridin-2-yl)azepan-4-ylamino]ethanol: Similar structure but with a fluorine atom instead of bromine.
2-[1-(6-Iodopyridin-2-yl)azepan-4-ylamino]ethanol: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 2-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]ethanol can influence its reactivity and binding properties, making it unique compared to its halogenated analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can be advantageous in certain applications.
Propriétés
Formule moléculaire |
C13H20BrN3O |
|---|---|
Poids moléculaire |
314.22 g/mol |
Nom IUPAC |
2-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]ethanol |
InChI |
InChI=1S/C13H20BrN3O/c14-12-4-1-5-13(16-12)17-8-2-3-11(6-9-17)15-7-10-18/h1,4-5,11,15,18H,2-3,6-10H2 |
Clé InChI |
AHPDBHKNEUYPAO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCN(C1)C2=NC(=CC=C2)Br)NCCO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(2,6-Dimethoxyphenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8653759.png)

![n-[(4-Fluorophenyl)sulfonyl]-d-alanine](/img/structure/B8653783.png)

![Benzo[b]thiophen-3(2H)-one, 2,2-dimethyl-, 1,1-dioxide](/img/structure/B8653796.png)
![4H-Furo[3,2-b]indole-2-carbonyl chloride](/img/structure/B8653802.png)

![Ethyl 2-methylimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B8653811.png)





